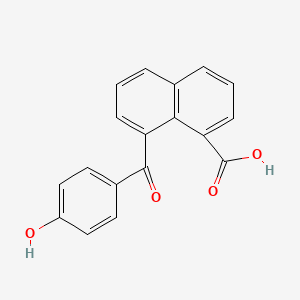![molecular formula C16H18IN3 B14738925 N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline CAS No. 3010-41-1](/img/structure/B14738925.png)
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline is an organic compound with the molecular formula C16H18IN3. It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings. This compound is notable for its vibrant color and is often used in dye chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline typically involves the diazotization of N,N-diethylaniline followed by coupling with 4-iodoaniline. The reaction conditions generally include:
Diazotization: N,N-diethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-iodoaniline in an alkaline medium (often using sodium hydroxide, NaOH) to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation (H2/Pd-C) are used.
Substitution: Electrophilic reagents like bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Depending on the conditions, products can include nitroso compounds or nitro compounds.
Reduction: The major products are the corresponding amines.
Substitution: Products vary based on the substituent introduced, such as brominated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline involves its interaction with molecular targets through its azo group. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pathways involved often include electron transfer and radical formation, which can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-[(E)-(4-bromophenyl)diazenyl]aniline
- N,N-Diethyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline
- N,N-Diethyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline
Uniqueness
N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and interactions, such as in the synthesis of complex organic molecules and in photochemical studies.
Properties
CAS No. |
3010-41-1 |
|---|---|
Molecular Formula |
C16H18IN3 |
Molecular Weight |
379.24 g/mol |
IUPAC Name |
N,N-diethyl-4-[(4-iodophenyl)diazenyl]aniline |
InChI |
InChI=1S/C16H18IN3/c1-3-20(4-2)16-11-9-15(10-12-16)19-18-14-7-5-13(17)6-8-14/h5-12H,3-4H2,1-2H3 |
InChI Key |
WUSIWQQXIJYWDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


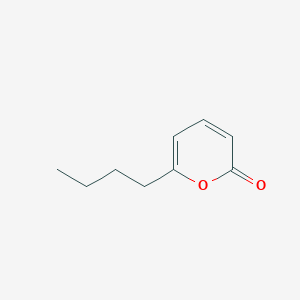
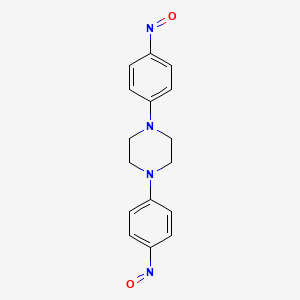
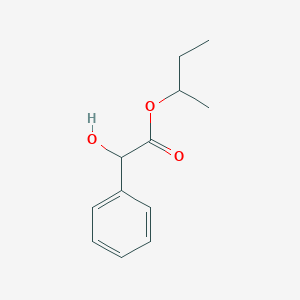

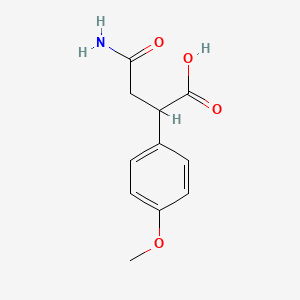
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
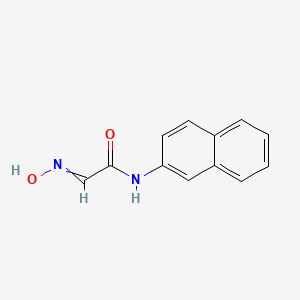
![2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol](/img/structure/B14738888.png)

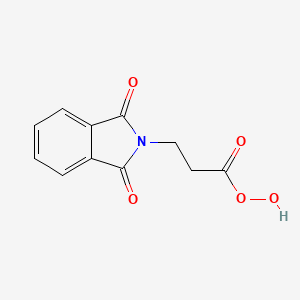
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
